2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)13-4-7-15-16(8-13)32-11-31-15)19(24)29(27-22)10-17(30)25-9-12-2-5-14(23)6-3-12/h2-8H,9-11,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNCTLVPPKQAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole ring: This step often involves the reaction of hydrazine derivatives with diketones or other suitable precursors.
Attachment of the benzodioxole moiety: This can be done through electrophilic aromatic substitution or other coupling reactions.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups.
Reduction: Reduction reactions can target the oxadiazole and pyrazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials for electronics or photonics.
Biological Research: It could be used as a probe to study various biological processes, particularly those involving the functional groups present in the compound.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds (from ) highlight key variations and their implications:
Structural and Functional Insights:
Electron Effects: The benzodioxol group in the target compound (vs. 4-Methoxyphenyl () balances electron donation and steric bulk, while 4-methylphenyl () prioritizes lipophilicity, which may affect membrane permeability .
Substituent Position :
- The 4-chlorophenylmethyl group in the target compound (para-substitution) likely enhances target selectivity compared to ortho-substituted analogs (), which may encounter steric hindrance .
Biological Activity :
- Oxadiazole-pyrazole hybrids (e.g., FLAP inhibitors in ) show that small substituent changes significantly impact binding (IC₅₀ < 10 nM) and functional potency (LTB4 inhibition). The target’s benzodioxol group could mimic such optimization .
- Anti-exudative acetamides () suggest that the 4-chlorobenzyl group may improve anti-inflammatory activity compared to unsubstituted benzyl analogs.
Research Findings and Hypotheses
Biological Activity
The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and cytotoxic properties.
Chemical Structure
The compound features a unique arrangement of functional groups, including a benzodioxole moiety, an oxadiazole ring, and a pyrazole ring. Its molecular formula is with a molecular weight of 450.47 g/mol. The structural characteristics are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN6O4S |
| Molecular Weight | 450.47 g/mol |
| LogP | 3.5136 |
| Polar Surface Area | 104.996 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
In a comparative study, the synthesized oxadiazole derivatives demonstrated superior antimicrobial activity compared to ciprofloxacin against tested strains . The mechanism of action is believed to involve disruption of bacterial biofilm formation and interference with gene transcription related to virulence factors.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various studies. It has been noted that similar compounds exhibit cytotoxic effects on cancer cell lines such as Mia PaCa-2 and PANC-1 . The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can significantly influence the potency against different cancer types.
A specific study highlighted that certain derivatives exhibited IC50 values in the micromolar range, indicating promising antitumor efficacy . Further investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through various pathways.
Cytotoxicity Studies
Cytotoxicity assessments have shown varying effects on normal cell lines such as L929. In some cases, compounds demonstrated low toxicity levels while enhancing cell viability at specific concentrations . For example, one derivative was found to increase viability in L929 cells at concentrations below 100 µM . This selective cytotoxicity is crucial for developing therapeutic agents that minimize harm to healthy tissues while targeting cancerous cells.
Case Studies
Several studies have been conducted on related compounds to establish a clearer understanding of their biological activities:
- Antimicrobial Efficacy : A study evaluated several oxadiazole derivatives against a panel of microorganisms. Results indicated that certain compounds had higher activity than standard antibiotics like ciprofloxacin.
- Antitumor Assessment : Research involving structural modifications led to the identification of more potent derivatives against pancreatic cancer cell lines, suggesting that the presence of specific substituents could enhance antitumor activity.
- Cytotoxicity Profiling : In vitro tests showed that while some derivatives were cytotoxic at higher concentrations, others promoted cell viability in normal cell lines, indicating a potential therapeutic window for clinical applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis involves multi-step protocols, often starting with cyclization reactions. For example, oxadiazole rings can be formed via condensation of carboxylic acid derivatives with hydrazides under phosphorus oxychloride (POCl₃) at 120°C . The pyrazole core may be synthesized from substituted phenylpentanol precursors, with methoxy or fluorine analogs introduced early to modulate reactivity . Key intermediates include the 1,5-diarylpyrazole scaffold and functionalized oxadiazole derivatives.
Q. Which spectroscopic techniques are critical for structural validation?
Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) and oxadiazoles (C=N stretch ~1600 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves substituent positions on aromatic rings and confirms methylsulfanyl (δ ~2.5 ppm for SCH₃) and benzodioxol groups. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays targeting inflammation or cancer pathways. For anti-exudative activity, compare effects at 10 mg/kg to reference drugs like diclofenac sodium (8 mg/kg) in rodent models of edema . Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative effects, with IC₅₀ values calculated .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments under standardized protocols and validate via orthogonal assays (e.g., Western blotting for protein targets). Adjust substituents like the methylsulfanyl group to assess structure-activity relationships (SAR) .
Q. How can computational methods optimize reaction design and target binding?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis . Molecular docking (AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Pair with molecular dynamics simulations to assess binding stability .
Q. What advanced characterization methods elucidate solid-state properties and stability?
X-ray crystallography determines crystal packing and hydrogen-bonding networks critical for solubility. Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH) assess degradation under stress conditions .
Q. How can formulation challenges be addressed for in vivo studies?
Improve aqueous solubility via co-solvents (e.g., PEG 400) or nanoformulation (liposomes). Monitor plasma pharmacokinetics (LC-MS/MS) to optimize dosing regimens. For stability, lyophilize the compound and store at -80°C under inert gas .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
